molecular formula C9H13ClN2 B14860691 2-Tert-butyl-4-(chloromethyl)pyrimidine

2-Tert-butyl-4-(chloromethyl)pyrimidine

Cat. No.: B14860691
M. Wt: 184.66 g/mol
InChI Key: PRUKSXIAQRMKEZ-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(chloromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of a tert-butyl group and a chloromethyl group on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(chloromethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-tert-butylpyrimidine with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(chloromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the pyrimidine ring.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the pyrimidine ring.

    Oxidation Reactions: Products include pyrimidine derivatives with additional carbonyl or hydroxyl groups.

    Reduction Reactions: Products include methyl-substituted pyrimidine derivatives.

Scientific Research Applications

2-Tert-butyl-4-(chloromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and function.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is employed in the development of advanced materials such as polymers and nanomaterials.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(chloromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and function. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methylpyrimidine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-Tert-butyl-4-(bromomethyl)pyrimidine: Similar in structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity profiles.

    2-Tert-butyl-4-(hydroxymethyl)pyrimidine: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.

Uniqueness

2-Tert-butyl-4-(chloromethyl)pyrimidine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis. The chloromethyl group allows for a wide range of substitution reactions, while the tert-butyl group provides steric hindrance and stability.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-tert-butyl-4-(chloromethyl)pyrimidine

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)8-11-5-4-7(6-10)12-8/h4-5H,6H2,1-3H3

InChI Key

PRUKSXIAQRMKEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)CCl

Origin of Product

United States

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